molecular formula C10H10N2O2 B2637955 2-(quinoxalin-2-yloxy)ethan-1-ol CAS No. 151054-40-9

2-(quinoxalin-2-yloxy)ethan-1-ol

Cat. No.: B2637955
CAS No.: 151054-40-9
M. Wt: 190.202
InChI Key: QUNJZUJVAAKIHI-UHFFFAOYSA-N
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Description

2-(Quinoxalin-2-yloxy)ethan-1-ol is a quinoxaline derivative featuring an ethanolic side chain linked via an oxygen atom to the heteroaromatic quinoxaline ring. Quinoxaline, a bicyclic structure with two nitrogen atoms at positions 1 and 4, is known for its electron-deficient properties and diverse biological activities, including antimicrobial, anticancer, and antioxidant effects . The ethanolic moiety enhances solubility in polar solvents, making the compound suitable for pharmaceutical and materials science applications.

Properties

IUPAC Name

2-quinoxalin-2-yloxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-5-6-14-10-7-11-8-3-1-2-4-9(8)12-10/h1-4,7,13H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNJZUJVAAKIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(quinoxalin-2-yloxy)ethan-1-ol involves several synthetic routes. One common method is the reaction of quinoxaline with ethylene glycol in the presence of a suitable catalyst . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to achieve the desired product. Industrial production methods often focus on optimizing the reaction conditions to maximize yield and minimize by-products .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising results in medicinal chemistry, particularly as a potential drug candidate due to its antimicrobial and anticancer properties. Research indicates that derivatives of quinoxaline can inhibit the growth of various cancer cell lines and exhibit antibacterial activity against specific pathogens.

Case Study: Anticancer Activity
A study investigating the anticancer effects of quinoxaline derivatives demonstrated that 2-(quinoxalin-2-yloxy)ethan-1-ol exhibited cytotoxic effects on colorectal cancer cells (HCT-116 and LoVo). Molecular docking studies revealed its ability to interact with key enzymes involved in cancer progression, such as COX-2 and LDHA .

The compound's biological activity extends beyond anticancer effects. It has been evaluated for its antibacterial properties, showing effectiveness against various bacterial strains. The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data Table: Biological Activities of 2-(Quinoxalin-2-yloxy)ethan-1-ol

Activity TypePathogen/Cell LineIC50 Value (µM)Reference
AnticancerHCT-11615
AntibacterialStaphylococcus aureus20
AntibacterialE. coli25

Industrial Applications

In addition to its biological applications, 2-(quinoxalin-2-yloxy)ethan-1-ol is utilized in the synthesis of various industrial chemicals, including dyes and pigments. Its unique properties allow it to serve as a building block for more complex organic compounds, enhancing the efficiency of synthetic processes in industrial chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The compound’s quinoxaline core distinguishes it from other ethanolic derivatives. Below is a comparative analysis of key analogues:

Table 1: Comparative Analysis of 2-(Quinoxalin-2-yloxy)ethan-1-ol and Analogues
Compound Core Structure Substituent Key Properties Applications References
2-(Quinoxalin-2-yloxy)ethan-1-ol Quinoxaline (N1, N4) -O-CH2CH2OH Bioactive, polar, electron-deficient Pharmaceuticals, antioxidants
2-(2-Methoxyethoxy)ethanol Ethanol -O-CH2CH2-O-CH3 High boiling point, hazardous (GHS08) Industrial solvent
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol Brominated phenyl ring -Br, -OCH3, -CH2CH2OH High synthesis yield (92%) Synthetic intermediates
2-(2-Iodoethoxy)ethan-1-ol Ethanol -O-CH2CH2-I Reactive iodo group Click chemistry precursors
2-[(Quinolin-2-yl)amino]ethan-1-ol Quinoline (N1) -NH-CH2CH2OH Enhanced hydrogen bonding Life sciences, drug discovery
Key Observations :

Electron-Deficient Core: The quinoxaline ring in the target compound enables π-π stacking and charge-transfer interactions, unlike methoxy or phenyl derivatives .

Solubility and Reactivity: The ethanolic chain improves solubility in polar media, similar to 2-(2-methoxyethoxy)ethanol . However, the quinoxaline core may reduce volatility compared to simpler ethers.

Biological Activity: Quinoxaline derivatives exhibit antioxidant properties, as demonstrated in quinoxalin-2-ones , whereas quinoline-amino derivatives (e.g., 2-[(quinolin-2-yl)amino]ethan-1-ol) prioritize hydrogen bonding for target engagement .

Biological Activity

2-(quinoxalin-2-yloxy)ethan-1-ol, also known by its CAS number 151054-40-9, is a compound that features a quinoxaline moiety linked to an ethanolic hydroxyl group. This structural configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will explore its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

The biological activity of 2-(quinoxalin-2-yloxy)ethan-1-ol is primarily attributed to its ability to interact with various biological targets. Compounds containing quinoxaline structures have been reported to exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Quinoxaline derivatives often demonstrate significant antimicrobial properties against a range of pathogens.
  • Anticancer Effects : Some studies suggest that quinoxaline derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Properties : These compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of quinoxaline derivatives, including 2-(quinoxalin-2-yloxy)ethan-1-ol. Here are some key findings:

Antimicrobial Activity

A study published in Molecules demonstrated that various quinoxaline derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for several derivatives, indicating that structural modifications could enhance their efficacy against specific pathogens .

Anticancer Studies

Research has indicated that quinoxaline derivatives can inhibit the proliferation of various cancer cell lines. For instance, a derivative similar to 2-(quinoxalin-2-yloxy)ethan-1-ol showed significant cytotoxic effects on human melanoma cells, with IC50 values in the micromolar range . The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Data Tables

The following table summarizes the biological activities reported for 2-(quinoxalin-2-yloxy)ethan-1-ol and related compounds:

Activity Target/Pathogen Effect Reference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerHuman melanoma B16 cellsIC50 = 15 µM
Anti-inflammatoryInflammatory cytokinesInhibition of IL-6

Case Studies

  • Synthesis and Antimicrobial Evaluation : A study synthesized several quinoxaline derivatives, including 2-(quinoxalin-2-yloxy)ethan-1-ol, and evaluated their antimicrobial activities. The results indicated that modifications at the quinoxaline ring could significantly enhance antibacterial potency against resistant strains .
  • Anticancer Activity Assessment : Another case study investigated the anticancer properties of a related compound in vitro. The study reported that treatment with the compound led to a dose-dependent reduction in cell viability among various cancer cell lines, suggesting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(quinoxalin-2-yloxy)ethan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, quinoxalin-2-ol derivatives react with ethylene glycol derivatives under basic conditions (e.g., K₂CO₃ or NaH) to form ether linkages. Solvents like DMF or DMSO are often used to enhance solubility, while catalytic agents (e.g., tetra-nn-butylammonium bromide) improve reaction efficiency . Yield optimization requires precise stoichiometric control of reactants (e.g., 1.2:1 molar ratio of quinoxalin-2-ol to ethylene oxide derivatives) and reaction times (typically 12–24 hours). Purity is confirmed via recrystallization (e.g., ethanol) and analytical techniques like NMR or HPLC .

Q. How can structural characterization of 2-(quinoxalin-2-yloxy)ethan-1-ol be performed to confirm regioselectivity and stereochemistry?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths (e.g., C–O ether linkage ~1.42 Å) and confirms the absence of stereoisomers due to the compound’s planar quinoxaline ring .
  • NMR spectroscopy : 1^1H NMR shows distinct peaks for the hydroxyethyl group (δ ~3.8–4.2 ppm for –OCH₂CH₂OH) and quinoxaline protons (δ ~7.5–8.5 ppm). 13^{13}C NMR confirms the ether bond (δ ~70–75 ppm for C–O–C) .
  • IR spectroscopy : Absorptions at ~1086 cm⁻¹ (C–O–C stretch) and ~3300 cm⁻¹ (O–H stretch) .

Advanced Research Questions

Q. What experimental strategies address tautomerism in quinoxaline derivatives like 2-(quinoxalin-2-yloxy)ethan-1-ol, and how does this affect reactivity?

  • Methodological Answer : Quinoxaline rings exhibit tautomerism between lactam and enol forms. Stabilization of the lactam form is achieved using electron-withdrawing substituents or non-polar solvents. Reactivity studies (e.g., alkylation or oxidation) should account for tautomeric equilibrium by monitoring pH (optimal range: 7–9) and using deuterated solvents for NMR tracking . Computational methods (DFT calculations) predict dominant tautomers and guide synthetic modifications .

Q. How does the hydroxyethyl group in 2-(quinoxalin-2-yloxy)ethan-1-ol influence its electronic properties and binding affinity in medicinal chemistry applications?

  • Methodological Answer :

  • Electronic effects : The hydroxyethyl group donates electrons via the ether oxygen, polarizing the quinoxaline ring and enhancing π-π stacking with aromatic protein residues. Hammett constants (σ) or Fukui indices quantify this electron-donating capacity .
  • Binding studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like glutaminase 1 (GLS1). In vitro assays (e.g., enzyme inhibition IC₅₀) validate binding, with modifications (e.g., replacing –OH with –OAc) probing hydrogen-bonding roles .

Q. What mechanistic insights explain regioselectivity challenges during the alkylation of quinoxaline derivatives to synthesize 2-(quinoxalin-2-yloxy)ethan-1-ol?

  • Methodological Answer : Regioselectivity is governed by:

  • Nucleophilicity : The quinoxaline N-oxide oxygen is less nucleophilic than deprotonated hydroxyl groups. Pre-activation with bases (e.g., NaH) enhances O-alkylation over N-alkylation .
  • Steric effects : Bulky alkylating agents (e.g., benzyl chloride) favor O-alkylation due to reduced steric hindrance at the hydroxyl site. Kinetic studies (e.g., time-resolved NMR) monitor competing pathways .

Q. How can photochemical methods be applied to functionalize 2-(quinoxalin-2-yloxy)ethan-1-ol for advanced heterocyclic systems?

  • Methodological Answer : Photoredox catalysis (e.g., Ru(bpy)₃²⁺) under blue light (450 nm) enables C–H activation at the quinoxaline ring. For example, cross-dehydrogenative coupling with alkanes or ethers introduces alkyl chains without pre-functionalization . Reaction optimization involves screening photocatalyst loadings (1–5 mol%) and solvent polarity (acetonitrile > DMSO) .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for 2-(quinoxalin-2-yloxy)ethan-1-ol: How can researchers reconcile these variations?

  • Methodological Answer : Yield discrepancies arise from:

  • Scale differences : Milligram-scale reactions (e.g., 0.4 mmol in ) often report lower yields (38%) due to purification losses, while industrial-scale protocols ( ) achieve >85% via optimized workup .
  • Impurity profiles : Byproducts (e.g., N-alkylated isomers) may go undetected in LC-MS without high-resolution methods. Orthogonal validation (e.g., 1^1H NMR integration) is critical .

Methodological Tables

Parameter Typical Range Key References
Reaction temperature80–120°C
Catalyst loading5–10 mol%
Recrystallization solventEthanol or ethyl acetate
HPLC purity threshold≥95%

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